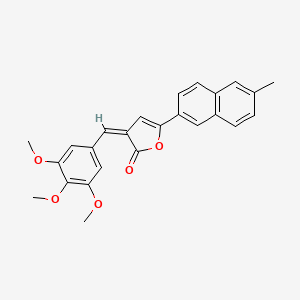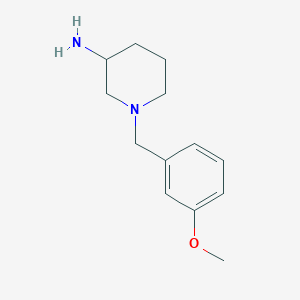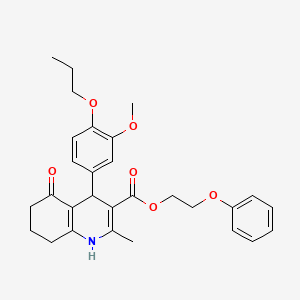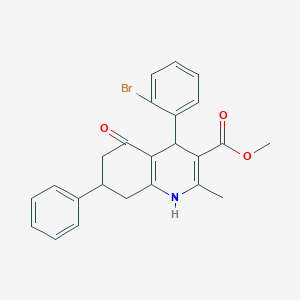
5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone, also known as musk ketone, is a synthetic fragrance compound that is widely used in the perfume industry. This compound has a unique musky odor that is similar to natural musk, which makes it a popular ingredient in perfumes and colognes. However, musk ketone has also been the subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the levels of antioxidant enzymes in cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have a protective effect on dopaminergic neurons, which are involved in the development of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of using 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone is that it has a strong 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanoney odor that can interfere with experimental results if not properly controlled.
Future Directions
There are several future directions for research on 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone. One area of interest is the development of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone derivatives that have improved therapeutic properties. Another area of interest is the investigation of the potential use of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 5-(6-methyl-2-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone ketone and its effects on various signaling pathways in the body.
Synthesis Methods
Musk ketone can be synthesized through a multi-step process that involves the reaction of 2,4-dimethyl-3-cyclohexen-1-one with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to form the final compound.
Scientific Research Applications
Musk ketone has been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory and antioxidant agent. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-15-5-6-18-13-19(8-7-17(18)9-15)21-14-20(25(26)30-21)10-16-11-22(27-2)24(29-4)23(12-16)28-3/h5-14H,1-4H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBHSELHBJUJMW-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC(=C(C(=C4)OC)OC)OC)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(3,4,5-trimethoxybenzylidene)furan-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methyl-1H-imidazol-5-yl)methyl]azepane](/img/structure/B4961511.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4961518.png)
![11-(2,5-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4961529.png)
![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-methyl-2-thiophenecarboxamide](/img/structure/B4961542.png)
![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4961546.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4961557.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4961568.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4961576.png)


![4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4961611.png)
![4-[(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4961612.png)